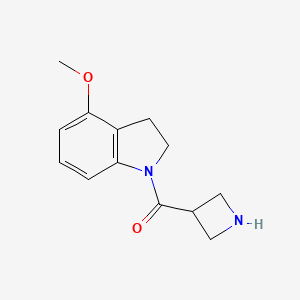

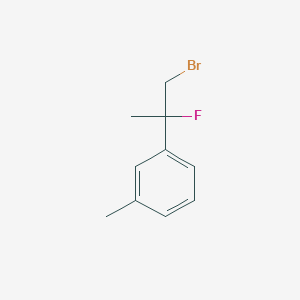

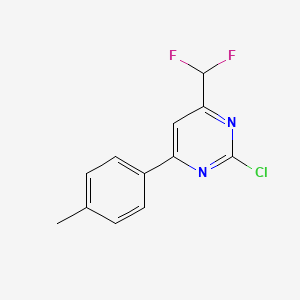

![molecular formula C13H21NO4 B1481049 3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate CAS No. 2098137-48-3](/img/structure/B1481049.png)

3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate

Overview

Description

The compound “3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate” is a structurally unique compound that exhibits diverse chemistry . It is an analog of bicyclo [1.1.0]butane featuring a nitrogen atom at one bridgehead . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .

Synthesis Analysis

The synthesis of such compounds is often achieved through a general approach to 3-azabicyclo-[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .Molecular Structure Analysis

The molecular structure of this compound is unique, with a four-membered carbocycle with a bridging C (1)-C (3) bond and 1-azabicyclo [1.1.0]butane is an analog of bicyclo [1.1.0]butane featuring a nitrogen atom at one bridgehead .Chemical Reactions Analysis

These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 318.2° C at 760 mmHg and a predicted density of 1.2 g/cm 3 . The refractive index is predicted to be n 20D 1.52 .Scientific Research Applications

Synthesis of Novel Scaffolds and Derivatives

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate involves regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. This process serves as a foundational method for preparing substituted piperidines, showcasing the utility of 3-azabicyclo[3.2.0]heptane derivatives in generating new chemical scaffolds for further pharmacological and chemical investigations. The ability to convert the terminal alkyne into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides highlights the versatility of these compounds in synthetic chemistry (Harmsen et al., 2011).

Enantiomerically Pure Synthesis

An efficient and scalable synthesis route to produce enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. Significant advancements over original synthesis routes include an innovative approach starting from commercially available chiral lactone. This methodology emphasizes the importance of these compounds in the synthesis of pure enantiomers, which are crucial for drug development due to their potential for reduced side effects and increased efficacy (Maton et al., 2010).

Development of Chiral Penam-3-Carboxylic Acid Derivatives

The synthesis of chiral penam-3-carboxylic acid derivatives from D-cysteine methyl ester and tert-butyl formylacetate showcases the application of 3-azabicyclo[3.2.0]heptane derivatives in antibiotic research. These compounds form the basic skeleton of penicillin-type β-lactams, which are pivotal in developing new antibacterial agents. This research demonstrates the role of these bicyclic compounds in the synthesis of novel antibiotics, which is critical given the global challenge of antibiotic resistance (Chiba et al., 1989).

Future Directions

In the past 5 years, there has been a resurgent interest in the chemistry of such compounds, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights the potential for future research and applications of “3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate”.

properties

IUPAC Name |

3-O-tert-butyl 1-O-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-9-5-6-13(9,8-14)10(15)17-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBAOHMSBBMYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC2(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

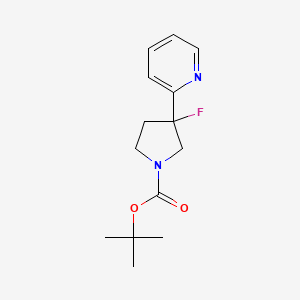

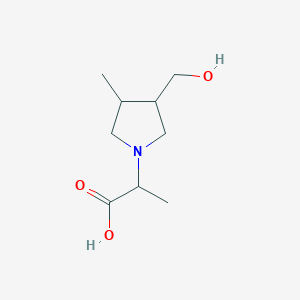

![5-Methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480972.png)

![5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480987.png)